

Introduction: Unveiling a Versatile Phenolic Compound

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Compound of Interest

Compound Name: *3-Ethoxy-4-hydroxybenzoic acid*

Cat. No.: *B1206713*

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3-Ethoxy-4-hydroxybenzoic acid, also known as Ethyl Vanillic Acid, is a phenolic compound of increasing interest within the scientific community. While structurally similar to the well-known vanillic acid, the substitution of a methoxy group for an ethoxy group imparts distinct physicochemical properties that influence its reactivity, biological activity, and potential applications. This guide provides a comprehensive overview of its core chemical properties, analytical characterization, synthesis, and relevance for researchers in chemistry and drug development. It is a known metabolite of ethyl vanillin, a common food flavoring agent, making its study relevant to toxicology and metabolism research.[\[1\]](#)[\[2\]](#)

Core Chemical and Physical Properties

A thorough understanding of a molecule begins with its fundamental properties. These values dictate its behavior in various solvents, its physical state, and its reactivity. The properties of **3-Ethoxy-4-hydroxybenzoic acid** are summarized below.

Property	Value	Source
IUPAC Name	3-ethoxy-4-hydroxybenzoic acid	PubChem[3]
Synonyms	Ethyl vanillic acid, 3-Ethoxy-p-hydroxybenzoic acid	PubChem[3]
CAS Number	5438-38-0	PubChem[3]
Molecular Formula	C ₉ H ₁₀ O ₄	PubChem[3]
Molecular Weight	182.17 g/mol	PubChem[3]
Appearance	White to off-white crystalline powder (inferred from related compounds)	N/A
pKa	4.47 ± 0.10 (Predicted)	Guidechem[4]
Solubility	Slightly soluble in water; more soluble in polar organic solvents like alcohols and acetone (inferred from 4-hydroxybenzoic acid).[5][6]	N/A

The pKa of approximately 4.47 is particularly noteworthy for drug development professionals. [4] This value, which is close to that of 4-hydroxybenzoic acid (pKa 4.54)[6][7], indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This anionic form significantly increases its water solubility and influences its ability to interact with biological targets and cross cellular membranes.

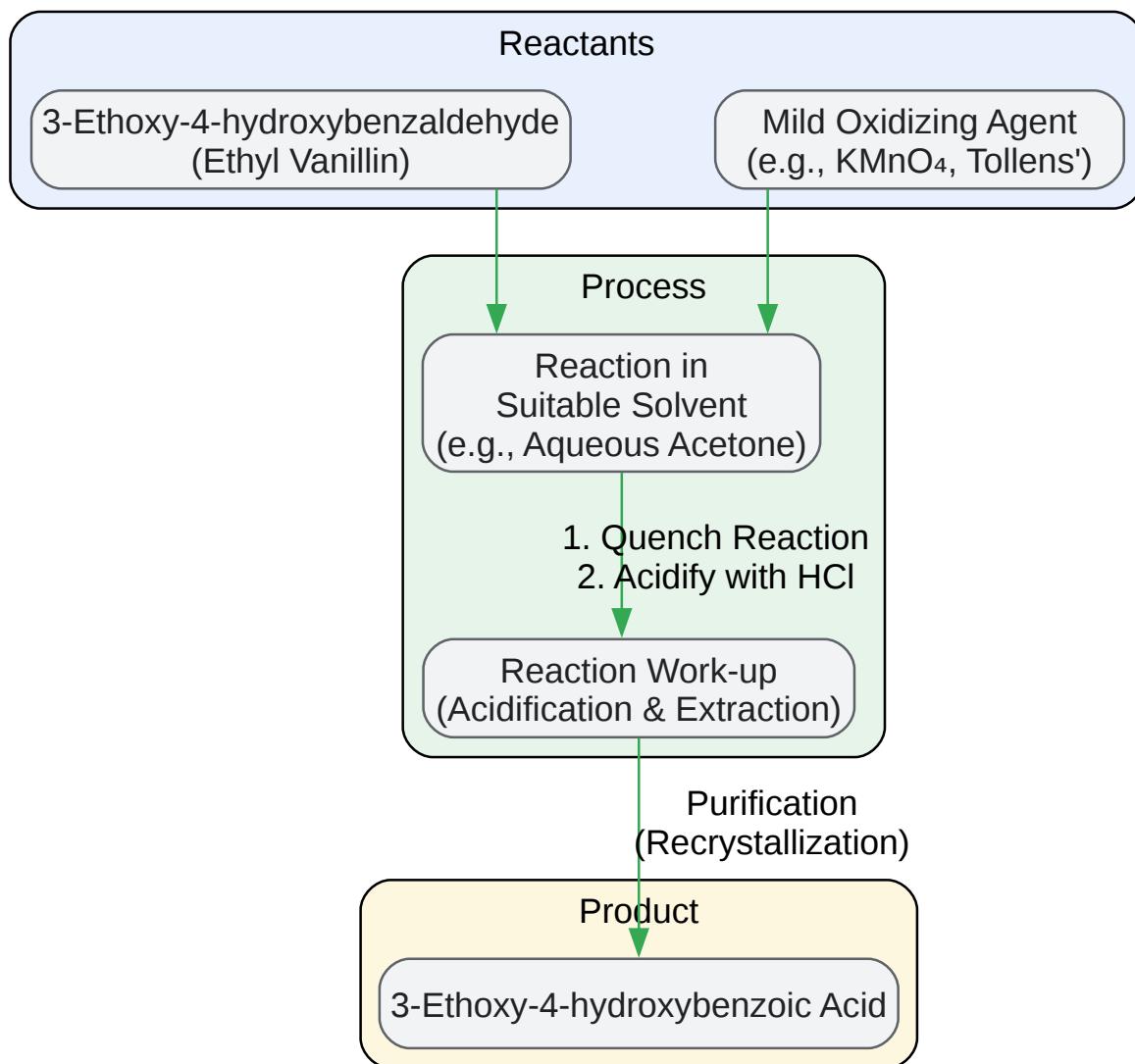
Synthesis and Reactivity

Synthetic Pathway: Oxidation of Ethyl Vanillin

A logical and common laboratory-scale synthesis of **3-Ethoxy-4-hydroxybenzoic acid** involves the oxidation of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Ethyl vanillin is a readily available and inexpensive starting material.[8][9] The aldehyde group can be selectively oxidized to a carboxylic acid using a variety of mild oxidizing

agents, such as potassium permanganate (KMnO_4) under controlled pH conditions or Tollens' reagent.

The choice of an oxidizing agent is critical. A strong, non-selective oxidizing agent could potentially lead to unwanted side reactions, such as cleavage of the aromatic ring or oxidation of the phenolic hydroxyl group. A mild oxidant ensures that the transformation is specific to the aldehyde functional group, leading to a cleaner reaction and higher yield of the desired product.



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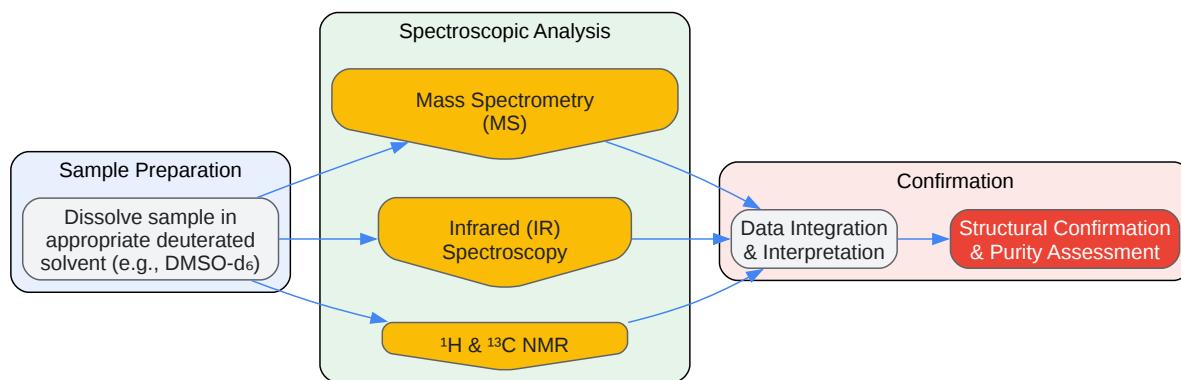
Caption: General workflow for the synthesis of **3-Ethoxy-4-hydroxybenzoic acid**.

Key Reactivity

- Esterification: The carboxylic acid group can readily undergo Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. These esters, similar to parabens, may possess preservative or biological activities.
- Phenolic Hydroxyl Group Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its presence also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (relative to the -OH group).
- Decarboxylation: While requiring harsh conditions, hydroxybenzoic acids can undergo decarboxylation to yield the corresponding phenol.

Analytical Characterization Workflow

Accurate structural elucidation and purity assessment are paramount. A multi-technique approach is standard practice.



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Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on the structure and data from analogous compounds like 4-hydroxybenzoic acid[10], the following spectral features are predicted:

- ^1H NMR:
 - An ethyl group signal: A triplet (for the $-\text{CH}_3$) and a quartet (for the $-\text{OCH}_2-$).
 - Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns confirming the 1,2,4-trisubstitution on the benzene ring.
 - Two exchangeable broad singlets for the phenolic -OH and carboxylic acid -OH protons.
- ^{13}C NMR:
 - Two signals for the ethyl group carbons.
 - Six distinct signals for the aromatic carbons, including the carboxyl-substituted carbon.
 - A signal for the carboxylic acid carbon (C=O) in the downfield region (typically >165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum for **3-Ethoxy-4-hydroxybenzoic acid** is expected to show characteristic absorption bands similar to its parent compound, 4-hydroxybenzoic acid.[11]

- $\sim 3300\text{-}2500\text{ cm}^{-1}$: A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
- $\sim 3200\text{ cm}^{-1}$: A sharper O-H stretch for the phenolic hydroxyl group.
- $\sim 1680\text{ cm}^{-1}$: A strong C=O stretch for the carboxylic acid carbonyl group.
- $\sim 1600\text{ & }1500\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.

- $\sim 1250 \text{ cm}^{-1}$: A strong C-O stretching band, associated with the carboxylic acid and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns.

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule ($\text{C}_9\text{H}_{10}\text{O}_4$), which is 182.17 g/mol .[\[3\]](#)
- Fragmentation: Common fragmentation patterns would include the loss of water (-18 Da), the loss of the ethyl group (-29 Da), and the loss of the carboxyl group (-45 Da). The most abundant peaks observed in GC-MS analysis are at m/z 154, 137, and 182.[\[3\]](#)

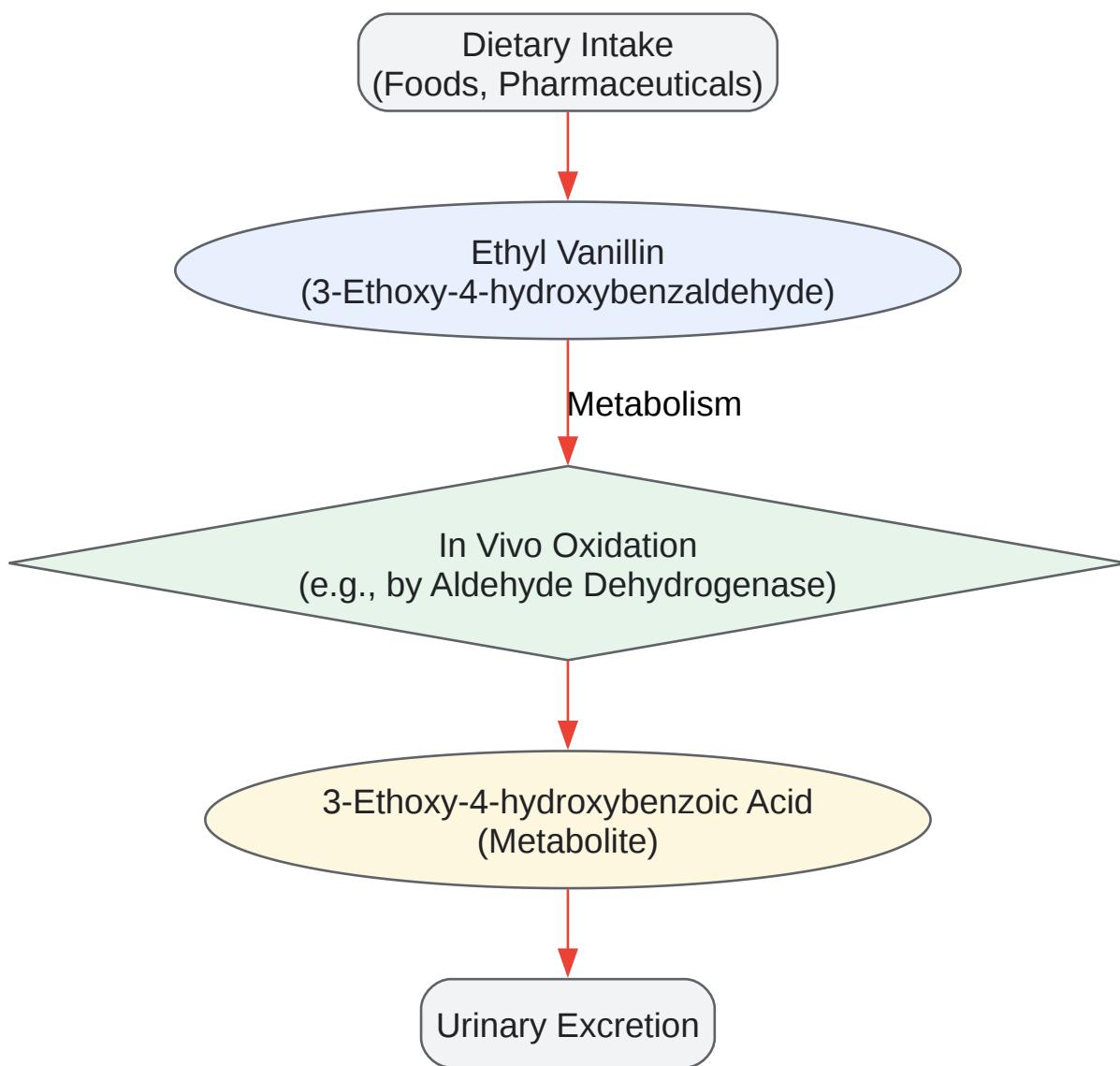
Biological & Pharmacological Relevance

Metabolic Product of Ethyl Vanillin

The primary relevance of **3-Ethoxy-4-hydroxybenzoic acid** in drug development and toxicology stems from its role as a major metabolite of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[\[1\]](#)[\[2\]](#) Ethyl vanillin is a synthetic flavoring agent used extensively in foods, beverages, and pharmaceuticals.[\[8\]](#)[\[9\]](#) Upon ingestion, the aldehyde group of ethyl vanillin is oxidized in the body to a carboxylic acid, yielding **3-Ethoxy-4-hydroxybenzoic acid**, which is then excreted in the urine.[\[1\]](#)[\[2\]](#)

Understanding this metabolic pathway is crucial for:

- Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of ethyl vanillin-containing formulations.
- Toxicology: Evaluating the safety profile of ethyl vanillin by studying the biological effects of its metabolites.
- Clinical Diagnostics: High urinary levels of this compound can indicate significant dietary intake of synthetic flavorings.[\[2\]](#)



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Caption: Metabolic pathway of ethyl vanillin to **3-ethoxy-4-hydroxybenzoic acid**.

Potential Bioactivities

While research specific to **3-Ethoxy-4-hydroxybenzoic acid** is limited, the broader class of hydroxybenzoic acids exhibits numerous biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.^{[12][13][14]} The structural similarity suggests that **3-Ethoxy-4-hydroxybenzoic acid** could be a candidate for investigation into similar therapeutic areas. Its antioxidant potential, in particular, is plausible due to the electron-donating nature of the phenolic hydroxyl group, which can stabilize free radicals.

Safety and Handling

No specific GHS classification is widely available for **3-Ethoxy-4-hydroxybenzoic acid**.^[4]

However, based on data for structurally similar compounds like 4-hydroxybenzoic acid and its esters, standard laboratory precautions should be observed.^{[15][16]}

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[17] Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, tightly sealed container away from incompatible materials such as strong oxidizing agents.^[15]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and water.
 - Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.
 - Inhalation: Move to fresh air.

Conclusion

3-Ethoxy-4-hydroxybenzoic acid is more than just a simple derivative of vanillic acid. Its identity as a key metabolite of a globally used flavoring agent positions it as a significant compound for metabolic and toxicological studies. Its core structure, featuring a carboxylic acid, a phenolic hydroxyl, and an ethoxy group, provides a versatile scaffold for chemical modification and exploration of potential biological activities. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers and drug development professionals to synthesize, characterize, and further investigate this intriguing molecule.

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